molecular formula C11H6N2O6 B1469705 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid CAS No. 1424941-36-5

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid

Cat. No. B1469705
M. Wt: 262.17 g/mol
InChI Key: KDVVLDLUGHTREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid” is a chemical compound with the CAS number 1547392-86-8 . It has a molecular weight of 197.19 . It is in powder form .


Molecular Structure Analysis

The InChI code for “3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid” is 1S/C9H11NO4/c1-9(2,8(13)14)5-10-6(11)3-4-7(10)12/h3-4H,5H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound “3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid” is a solid at room temperature . It is stored under normal shipping temperature .

Safety And Hazards

The compound “3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid” has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O6/c14-9-1-2-10(15)12(9)7-3-6(11(16)17)4-8(5-7)13(18)19/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVVLDLUGHTREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid
Reactant of Route 4
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid
Reactant of Route 5
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid
Reactant of Route 6
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid

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